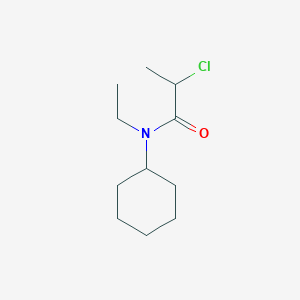![molecular formula C10H8ClF3N2O3 B3386455 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide CAS No. 731011-98-6](/img/structure/B3386455.png)
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide
Overview
Description
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide is a chemical compound with the molecular formula C10H8ClF3N2O3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H8ClF3N2O3/c1-5(11)9(17)15-8-3-2-6(16(18)19)4-7(8)10(12,13)14/h2-5H,1H3,(H,15,17) . This indicates that the molecule consists of a propanamide group (C3H7NO) where one of the hydrogens in the amine group is replaced by a 4-nitro-2-(trifluoromethyl)phenyl group and one of the hydrogens in the methyl group is replaced by a chlorine atom.Physical And Chemical Properties Analysis
This compound has a molecular weight of 296.63 . It is a powder at room temperature . The predicted melting point is 163.26°C, and the predicted boiling point is approximately 404.5°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is 1.54 .Scientific Research Applications
Chemical Properties and Synthesis
“2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the CAS Number: 731011-98-6 . It has a molecular weight of 296.63 and is typically stored at room temperature . This compound is usually available in powder form .
Agrochemical Applications
Trifluoromethylpyridines, which can be synthesized using “2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide”, are key structural motifs in active agrochemical ingredients . These derivatives are primarily used in crop protection from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .
Nonlinear Optical Applications
Organic nonlinear optical (NLO) single crystals are of great importance in the field of optoelectronics, photonics, nonlinear optical, and laser technology . “2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide” could potentially be used in the growth of these crystals .
FDA-Approved Drug Applications
Compounds similar to “2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide” have been used in FDA-approved drugs . For example, sorafenib, a drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a similar structure .
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is structurally similar to flutamide , a non-steroidal anti-androgen
Mode of Action
If it acts similarly to Flutamide, it might compete with testosterone and dihydrotestosterone at androgen receptors . This competition could inhibit the normal effects of these hormones, leading to changes in the cellular activities regulated by these receptors.
Biochemical Pathways
The specific biochemical pathways affected by 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide are not clearly defined in the available literature. If its action is similar to Flutamide, it might influence pathways related to androgen receptor signaling. The downstream effects of this interaction could include changes in gene expression and cellular function, particularly in cells that are responsive to androgens .
Result of Action
If it acts similarly to Flutamide, it might lead to the inhibition of androgen-dependent cellular activities . This could potentially result in changes in cell growth and function, particularly in cells that are responsive to androgens.
properties
IUPAC Name |
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O3/c1-5(11)9(17)15-8-3-2-6(16(18)19)4-7(8)10(12,13)14/h2-5H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZOXKUMFHRVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




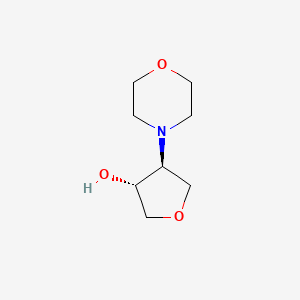
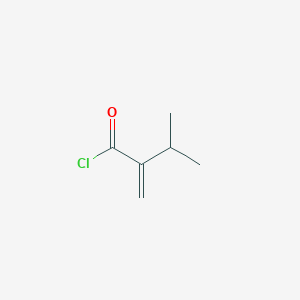
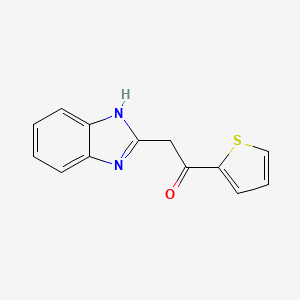
![2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3386400.png)
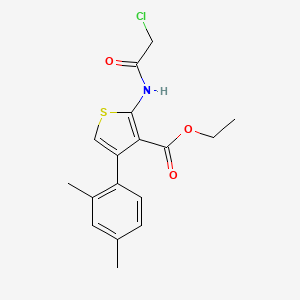
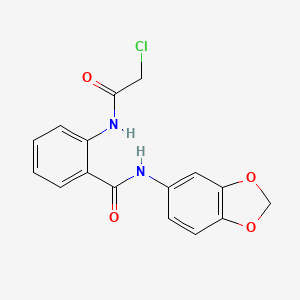
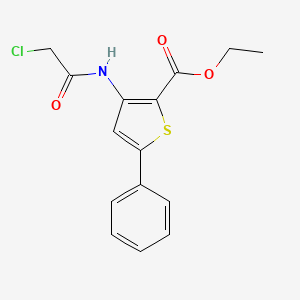
![2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3386432.png)

![2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile](/img/structure/B3386440.png)
![2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3386441.png)

